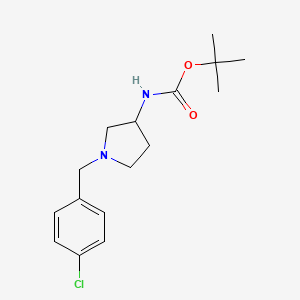
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate
Overview
Description
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 4-chlorobenzyl group attached to the pyrrolidine ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
The synthesis of (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Protection of the Amino Group: The amino group of the pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Introduction of the 4-Chlorobenzyl Group: The protected pyrrolidine is then reacted with 4-chlorobenzyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorobenzyl group.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using reagents such as sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, sodium azide, and potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in further reactions.
Comparison with Similar Compounds
(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
3-(Tert-butoxycarbonyl)amino-1-benzylpyrrolidine: This compound lacks the chlorine atom on the benzyl group, which can affect its reactivity and applications.
3-(Tert-butoxycarbonyl)amino-1-(4-methylbenzyl)pyrrolidine: The presence of a methyl group instead of a chlorine atom can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in organic synthesis.
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
tert-butyl N-[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20) |
InChI Key |
KIVCWXSGPCIKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














